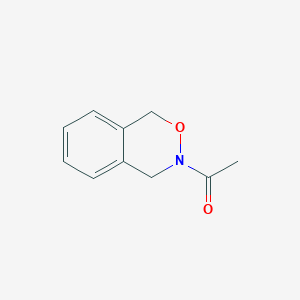

1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone, also known by its IUPAC name 1-(1,4-dihydro-3H-benzo[d][1,2]oxazin-3-yl)ethan-1-one , is a chemical compound with the molecular formula C10H11NO2 . It falls within the class of benzoxazinones and exhibits interesting biological properties. The compound’s structure includes a benzoxazine ring fused with an ethanone moiety .

Synthesis Analysis

The synthesis of this compound involves various methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both traditional organic synthesis routes and novel strategies to access this compound. For instance, one approach involves the cyclization of suitable precursors under controlled conditions. Detailed synthetic pathways can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazine ring (benzo[d][1,2]oxazine) fused with an ethanone group. The benzoxazine ring imparts rigidity and contributes to the compound’s stability. Researchers have characterized its stereochemistry, bond angles, and bond lengths using techniques such as X-ray crystallography and NMR spectroscopy .

Chemical Reactions Analysis

This compound participates in various chemical reactions. These include nucleophilic additions, acylations, and transformations of the benzoxazine ring. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Additionally, the compound’s behavior under acidic or basic conditions has been studied .

Physical and Chemical Properties Analysis

Mechanism of Action

Target of Action

Similar compounds have been studied for their anticancer properties .

Mode of Action

It’s worth noting that benzoxazepine derivatives, which share a similar structure, have been synthesized and evaluated for their anticancer properties .

Pharmacokinetics

The compound’s molecular weight is 177.203, which could potentially influence its bioavailability.

Result of Action

Safety and Hazards

Properties

IUPAC Name |

1-(1,4-dihydro-2,3-benzoxazin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYSZVSPHOFJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=CC=CC=C2CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)

![1-(2-chlorophenyl)-N-[1-(2-furyl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2909055.png)

![2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2909056.png)

![1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2909058.png)

![2-(1-Methylindol-3-yl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909064.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2909065.png)

![5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2909068.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2909072.png)